molecular formula C20H24O7 B197834 Ailanthone CAS No. 981-15-7

Ailanthone

Cat. No. B197834
CAS RN: 981-15-7
M. Wt: 376.4 g/mol
InChI Key: WBBVXGHSWZIJST-RLQYZCPESA-N
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Description

Ailanthone is an allelopathic chemical produced by the Ailanthus altissima tree, which inhibits the growth of other plants . It has been found to suppress the occurrence and progression of hepatic fibrosis . It is also being studied as a potential drug for castration-resistant prostate cancer .


Molecular Structure Analysis

The molecular formula of Ailanthone is C20H24O7 . Further details about its molecular structure are not available in the retrieved papers.


Physical And Chemical Properties Analysis

Ailanthone has a molecular weight of 376.40 and a CAS number of 981-15-7 . It exhibited favorable drug-likeness and bioavailability as well as inactive hepatotoxic properties .

Scientific Research Applications

  • Herbicide Potential : Ailanthone has been identified as a potent natural herbicide, demonstrating significant phytotoxic activity. It effectively inhibits plant growth at low doses and shows potential for weed management in urban and horticultural settings, although its low persistence in soil and high extraction costs are limitations (Demasi et al., 2019).

  • Anticancer Properties : Studies have shown ailanthone's effectiveness in promoting apoptosis and autophagy in various cancer cells, such as human vestibular schwannoma, gastric cancer, colorectal cancer, acute myeloid leukemia, and prostate cancer cells. It works by downregulating specific miRNAs and deactivating certain signaling pathways, which are crucial in cancer cell proliferation and survival (Yang et al., 2018; Chen et al., 2017; Bailly, 2020; Ding et al., 2021; Zhang et al., 2019; He et al., 2016).

  • Enhancing Herbicide Efficacy : Research involving the encapsulation of ailanthone in dextrin-based nanosponges has been conducted to enhance its herbicidal efficacy. These nanosponges have been shown to increase and prolong the phytotoxic activity of ailanthone, suggesting a new avenue for its application as a herbicide (Demasi et al., 2021).

  • Pharmacokinetic Studies : There have been developments in analytical methods to determine the concentration of ailanthone in biological samples, which is essential for understanding its pharmacokinetics and therapeutic potential, particularly in anticancer research (Chen et al., 2015).

  • Additional Bioactive Properties : Ailanthone has been noted for its anti-HIV, anti-inflammatory, anti-malarial, anti-allergic, and anti-microbial activities, indicating a broad spectrum of potential therapeutic applications beyond its herbicidal and anticancer effects (Wei et al., 2018; Zhuo et al., 2015).

properties

IUPAC Name

(1S,4R,5R,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBVXGHSWZIJST-RLQYZCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10913455
Record name Ailanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ailanthone

CAS RN

981-15-7
Record name Ailanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=981-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ailanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ailanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1β,11β,12α)-1,11,12-Trihydroxy-11,20-epoxypicrasa-3,13(21)-diene-2,16-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
C Bailly - Phytotherapy Research, 2020 - Wiley Online Library
Ailanthone (AIT) is a quassinoid natural product isolated from the worldwide‐distributed plant Ailanthus altissima. The drug displays multiple pharmacological properties, in particular …
Number of citations: 19 onlinelibrary.wiley.com
H Ding, X Yu, C Hang, K Gao, X Lao… - Oncology …, 2020 - spandidos-publications.com
Cancer is the second leading cause of death after cardiovascular disease. In 2015,> 8.7 million people died worldwide due to cancer, and by 2030 this figure is expected to increase to~ …
Number of citations: 18 www.spandidos-publications.com
Z Zhuo, J Hu, X Yang, M Chen, X Lei, L Deng, N Yao… - Scientific reports, 2015 - nature.com
… that ailanthone triggered DNA damage characterized by activation of the ATM/ATR pathway. Moreover, ailanthone-… In conclusion, our study is the first to report the efficacy of ailanthone …
Number of citations: 79 www.nature.com
Y He, S Peng, J Wang, H Chen, X Cong, A Chen… - Nature …, 2016 - nature.com
… Here we identify the small molecule Ailanthone (AIL) as a potent inhibitor of both full-length AR (AR-FL) and constitutively active truncated AR splice variants (AR-Vs). AIL binds to the co-…
Number of citations: 75 www.nature.com
W Liu, X Liu, Z Pan, D Wang, M Li, X Chen, L Zhou… - Biomolecules, 2019 - mdpi.com
… As our results confirmed that ailanthone induced cell apoptosis in B16 and A375 cells, we next determined whether ailanthone regulated the expression levels of cell apoptosis-related …
Number of citations: 24 www.mdpi.com
R Wang, Y Lu, H Li, L Sun, N Yang… - Oncology …, 2018 - spandidos-publications.com
… is the first to investigate the antitumor activity of ailanthone from A. altissima on MCF‑7 cells … the presence of ailanthone‑mediated antitumor effects, indicating that ailanthone may be a …
Number of citations: 25 www.spandidos-publications.com
C Wei, C Chen, Y Cheng, L Zhu… - Oncology …, 2018 - spandidos-publications.com
… pure ailanthone used in this study was extracted from Ailanthus altissima. The ailanthone … pharmacological activity of ailanthone on HL-60 cells and suggest that ailanthone could be …
Number of citations: 17 www.spandidos-publications.com
RM Heisey, T Kish Heisey - Plant and Soil, 2003 - Springer
… a strongly phytotoxic extract that contained ailanthone as one of the major herbicidal … ailanthone per hectare, based on the results of a laboratory bioassay of extract and pure ailanthone…
Number of citations: 118 link.springer.com
H Ding, X Yu, Z Yan - International Journal of …, 2022 - spandidos-publications.com
Ailanthone (AIL) is a major quassinoid extracted from the Chinese medicinal herb, Ailanthus altissima, which has been reported to exert anti‑proliferative effects on various cancer cells. …
Number of citations: 5 www.spandidos-publications.com
S Demasi, M Caser, F Vanara, S Fogliatto, F Vidotto… - Scientia …, 2019 - Elsevier
Ailanthone (Ail) is the most phytotoxic quassinoid in plant extracts of Ailanthus altissima (Mill.) Swingle, an invasive tree of Simaroubaceae with allelopathic activity. Ail has raised …
Number of citations: 23 www.sciencedirect.com

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